molecular formula C9H10F2O3S B159843 2,2-Difluoroethyl p-toluenesulfonate CAS No. 135206-84-7

2,2-Difluoroethyl p-toluenesulfonate

Cat. No. B159843
M. Wt: 236.24 g/mol
InChI Key: ZUBSOOAAXYCXMN-UHFFFAOYSA-N
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Description

2,2-Difluoroethyl p-toluenesulfonate is a chemical compound with the molecular formula C9H10F2O3S and a molecular weight of 236.24 . It is used as a reagent in the preparation of (difluorophenyl)(arylmethyl)thiobutanol fungicides . It is also a versatile reagent that finds extensive use in organic synthesis .


Synthesis Analysis

The synthesis of 2,2-Difluoroethyl p-toluenesulfonate can be achieved from 2,2-Difluoroethanol and Tosyl chloride . It is also used as a reagent for the synthesis of vinyl ethers. The reaction of 2,2-Difluoroethyl p-toluenesulfonate with an alcohol in the presence of a base such as sodium hydride can yield the corresponding tosylate ester .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoroethyl p-toluenesulfonate consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur .


Chemical Reactions Analysis

In organic synthesis, 2,2-Difluoroethyl p-toluenesulfonate is used to introduce fluorine atoms and sulfonate esters into organic compounds . It is also used in the preparation of (difluorophenyl)(arylmethyl)thiobutanol fungicides .


Physical And Chemical Properties Analysis

The boiling point of 2,2-Difluoroethyl p-toluenesulfonate is predicted to be 335.0±32.0 °C and its density is predicted to be 1.300±0.06 g/cm3 . It is a clear liquid stored at temperatures between 2-8°C .

Scientific Research Applications

    NMR Spectroscopy

    • Summary of Application : “2,2-Difluoroethyl p-toluenesulfonate” is used in NMR spectroscopy . NMR (Nuclear Magnetic Resonance) spectroscopy is a powerful and theoretically complex analytical tool used in quality control and research for determining the content and purity of a sample as well as its molecular structure.
    • Methods of Application : The compound is used to visualize signal dispersion in benchtop NMR . The predicted 1H NMR spectra of “2,2-difluoroethyl p-toluenesulfonate” at 60 MHz, 100 MHz, and 400 MHz were shown in the source .
    • Results or Outcomes : The results of this application were not provided in the source .

    Synthetic Chemistry

    • Summary of Application : “2,2-Difluoroethyl p-toluenesulfonate” is used in synthetic chemistry . Synthetic chemistry involves the creation of new compounds and the study of their properties and reactions.
    • Methods of Application : The compound was used in the synthesis of 1-alkyl-2,2-difluorovinylboranes .
    • Results or Outcomes : The results of this application were not provided in the source .

As mentioned earlier, this compound has been used in NMR Spectroscopy and Synthetic Chemistry . However, the specific details about the methods of application and the results or outcomes are not provided in the sources.

Safety And Hazards

2,2-Difluoroethyl p-toluenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid contact with skin and eyes, and to avoid breathing dust. It should be handled only in a closed system or with appropriate exhaust ventilation .

properties

IUPAC Name

2,2-difluoroethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O3S/c1-7-2-4-8(5-3-7)15(12,13)14-6-9(10)11/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBSOOAAXYCXMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382030
Record name 2,2-Difluoroethyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoroethyl p-toluenesulfonate

CAS RN

135206-84-7
Record name 2,2-Difluoroethyl p-toluenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoroethyl (4-methylphenyl)sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of p-toluensulfonyl chloride (7.0 g, 36.7 mmol) and 2,2-difluoroethanol 25a (2.00 g, 24.3 mmol, purchased from Linkchemical Co., Ltd) in dichloromethane (20 mL) was added triethylamine (10.2 mL, 73.1 mmol) at room temperature. The mixture was stirred at room temperature for 12 hours. The reaction mixture was adjusted with saturated aqueous ammonium chloride to pH 7 and washed with water (10 mL×2). The organic layer was washed with saturated aqueous sodium chloride (10 mL×2), dried over anhydrous sodium sulfate and filtered. The filtrated was concentrated in vacuo and the residue was purified by silica gel chromatography eluted with PE/EtOAc(v/v)=20/1 to give the title compound 25b as light yellow oil (3.4 g, 59.0%). The compound was characterized by the following spectroscopic data: 1H NMR (400 MHz, CDCl3) δ(ppm): 7.82 (d, 2H), 7.40 (d, 2H), 5.93 (m 1H), 4.18 (m, 2H), 2.47 (s, 3H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Synthesis routes and methods II

Procedure details

Combine p-toluenesulfonyl chloride (12.9 g, 67.4 mmol) in pyridine (15 mL) at room temperature and treat dropwise with 2,2-difluoroethanol (5.0 g, 60.9 mmol) via syringe. Stir the reaction mixture under nitrogen for 72 hours, partition between water (20 mL) and dichloromethane (20 mL). Separate the aqueous phase and extract with additional dichloromethane (2×40 mL). Combine the organic extracts and wash sequentially with 1N hydrochloric acid (2×50 mL), sodium bicarbonate (2×50 mL), and brine (2×50 mL). Dry the organic layer over sodium sulfate and concentrate in vacuo to give the title compound as a yellowish oil: 1H NMR (300 MHz, CDCl3): 7.82 (d, 2H, J=9.0 Hz), 7.40 (d, 2H, J=9.0 Hz), 5.92 (tt, 1H, J=55.0, 0.4 Hz), 4.19 (td, 2H, J=12.6, 4.0 Hz), 2.48 (s, 3H).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of compound 2,2-difluoroethanol (1 g, 12.2 mmol) in CH2Cl2 (15 mL) was added TsCl (3.5 g, 18.3 mmol) at 0° C. The mixture was stirred at room temperature overnight. Then aqueous HCl was added to the mixture to adjusted the mixture to pH<7 and the mixture was separated. The aqueous phase was extracted with EtOAc and the combined organic phases was washed with brine, dried over Na2SO4 and concentrated in vacuo. The resulting residue was purified using column chromatography (petroleum ether:EtOAc=15:1) to provide 2,2-difluoroethyl 4-methylbenzenesulfonate. (2.5 g, yield: 86.8%). 1H-NMR (CDCl3, 400 MHz) δ 7.78 (d, J=8.0 Hz, 2H), 7.35 (d, J=8.0 Hz, 2H), 5.75˜6.04 (m, 1H), 4.10˜4.18 (m, 2H), 2.44 (s, 3H). MS (M+H)+: 267.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Yu, PE Rudnicki, Z Zhang, Z Huang, H Celik… - Nature Energy, 2022 - nature.com
Electrolyte engineering improved cycling of Li metal batteries and anode-free cells at low current densities; however, high-rate capability and tuning of ionic conduction in electrolytes …
Number of citations: 257 www.nature.com
Z Yu - 2022 - search.proquest.com
Lithium (Li)-ion batteries have become the pivot of modern energy storage due to their predominant role in powering consumer electronics and electric vehicles. However, with mature …
Number of citations: 0 search.proquest.com

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